molecular formula C15H16ClNO5S2 B2413382 methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate CAS No. 2034599-21-6

methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate

Cat. No.: B2413382
CAS No.: 2034599-21-6
M. Wt: 389.87
InChI Key: XYJJYHUVXBMIHH-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO5S2/c1-21-12(13-7-8-14(16)23-13)9-17-24(19,20)11-5-3-10(4-6-11)15(18)22-2/h3-8,12,17H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJJYHUVXBMIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group and the benzoate ester, along with the thiophene ring, makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoate moiety with a sulfamoyl group attached to a chlorothiophene derivative. The molecular formula is C15H18ClN3O4SC_{15}H_{18}ClN_{3}O_{4}S, and it features key functional groups that are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H18ClN3O4S
Molecular Weight359.84 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme that plays a crucial role in tumor progression by acidifying the microenvironment. Inhibition of CAIX can potentially reduce tumor invasiveness and metastasis by disrupting these processes .

Efficacy in Studies

  • Anticancer Properties : A study demonstrated that methyl 5-sulfamoyl-benzoates, structurally related to the compound , showed significant inhibitory effects on CAIX with a dissociation constant (KdK_d) of 0.12 nM, indicating strong binding affinity. This suggests that this compound may exhibit similar properties .
  • Enzyme Inhibition : The compound's sulfamoyl group is known for its role as an enzyme inhibitor. Variations in substituents on the benzenesulfonamide ring can lead to increased selectivity towards CAIX over other isozymes, which is crucial for minimizing side effects during treatment .

Case Studies

  • Study on Tumor Microenvironment : In vitro studies have shown that sulfonamide derivatives can effectively inhibit CAIX activity, leading to reduced extracellular acidification in cancer cells. This effect was correlated with decreased cell proliferation and increased apoptosis in tumor models .
  • Research on Antimalarial Activity : Some analogs of this compound have been evaluated for antimalarial properties, indicating that modifications to the thiophene ring could enhance biological activity against Plasmodium species .

Q & A

Q. What are the standard synthetic protocols for preparing methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate?

Synthesis typically involves sequential coupling and sulfamoylation steps. For example:

  • Step 1 : Reacting a chlorosulfonyl benzoate intermediate with a 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine derivative in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction conditions (room temperature, 3–12 hours) ensure efficient sulfonamide bond formation .
  • Step 2 : Purification via reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) to isolate the product .
  • Key reagents : Methyl 4-(chlorosulfonyl)benzoate, 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine, TEA, THF/H2O solvent systems .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1DCM, TEA, 12 h, RT87%
2C18 column (ACN/H2O)96%

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-97 for least-squares optimization, accounting for anisotropic displacement parameters and hydrogen bonding interactions (e.g., C–H⋯O) .
  • Validation : ORTEP-3 or WinGX for graphical representation and hydrogen-bond geometry analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for sulfamoyl benzoate derivatives?

Contradictions often arise from assay variability or impurities. Methodological approaches include:

  • Purity validation : HPLC-MS to confirm >95% purity .
  • Dose-response studies : Evaluate IC50 values across multiple replicates to identify outliers .
  • Structural analogs : Synthesize derivatives (e.g., varying substituents on the thiophene or benzoate moieties) to isolate structure-activity relationships (SAR) .
  • Mechanistic assays : Test inhibitory activity against target enzymes (e.g., cytosolic phospholipase A2α) using fluorometric or colorimetric substrates .

Table 2 : Example Bioactivity Data for Analogous Compounds

CompoundTarget Enzyme IC50 (nM)Purity (%)Reference
Analog A12.3 ± 1.598
Analog B45.7 ± 3.297

Q. What advanced spectroscopic techniques are used to assign complex NMR signals in sulfamoyl derivatives?

  • 2D NMR : HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to resolve overlapping signals. For example:
    • HSQC : Correlates 1H^1H signals with 13C^{13}C nuclei to identify CH2 and CH3 groups in the methoxyethyl side chain .
    • HMBC : Detects long-range couplings (e.g., between the sulfamoyl NH and the benzoate carbonyl) .
  • Dynamic NMR : Variable-temperature experiments to study conformational exchange in the sulfamoyl group .
  • Reference compounds : Compare with fully characterized analogs (e.g., tert-butyl carbamate intermediates) to validate assignments .

Q. How can crystallographic data be used to analyze weak intermolecular interactions in this compound?

Weak interactions (e.g., C–H⋯O, π-π stacking) are critical for understanding packing motifs and stability:

  • Hydrogen-bond geometry : Measure donor-acceptor distances (2.5–3.2 Å) and angles (>120°) using SHELXL-refined coordinates .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H contacts = 25%, Cl⋯H = 10%) .
  • Thermal ellipsoids : Assess anisotropic displacement parameters to identify disordered regions or dynamic behavior .

Table 3 : Hydrogen-Bond Parameters (Example)

DonorAcceptorDistance (Å)Angle (°)
C8–H8O12.89145
N1–H1O23.02156

Q. What strategies optimize reaction yields for sulfamoylation under mild conditions?

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining >85% yield .
  • In situ monitoring : FTIR or Raman spectroscopy to track sulfamoyl chloride consumption .

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